Setamycin

Vue d'ensemble

Description

La bafilomycine B1 est un membre de la famille des bafilomycines, qui sont des antibiotiques macrolides produits par diverses espèces du genre Streptomyces . Ces composés sont caractérisés par un squelette de lactone à 16 chaînons et présentent une large gamme d'activités biologiques, notamment des propriétés antitumorales, antiparasitaires, immunosuppressives et antifongiques . La bafilomycine B1 est particulièrement connue pour sa capacité à inhiber l'ATPase de type vacuolaire (V-ATPase), une pompe à protons transmembranaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La bafilomycine B1 est généralement isolée du bouillon de fermentation de Streptomyces griseus . Le processus d'isolement implique plusieurs étapes, notamment l'extraction par solvant, la chromatographie et la cristallisation. Les conditions spécifiques de ces étapes peuvent varier, mais elles impliquent généralement l'utilisation de solvants organiques tels que le méthanol, l'acétate d'éthyle et l'acétone .

Méthodes de production industrielle : La production industrielle de bafilomycine B1 implique une fermentation à grande échelle de Streptomyces griseus dans des conditions contrôlées. Le processus de fermentation est optimisé pour maximiser le rendement en bafilomycine B1, et le composé est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions : La bafilomycine B1 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder la bafilomycine B1.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire la bafilomycine B1.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la bafilomycine B1 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

4. Applications de la recherche scientifique

La bafilomycine B1 a une large gamme d'applications en recherche scientifique :

Industrie : La bafilomycine B1 est utilisée dans le développement de nouveaux antibiotiques et d'autres agents pharmaceutiques.

5. Mécanisme d'action

La bafilomycine B1 exerce ses effets principalement en inhibant la V-ATPase . Cette enzyme est responsable de l'acidification des compartiments intracellulaires tels que les lysosomes et les vacuoles. En inhibant la V-ATPase, la bafilomycine B1 perturbe le processus d'acidification, conduisant à l'accumulation d'autophagosomes et à l'inhibition de l'autophagie . Ce mécanisme est particulièrement important dans la recherche sur le cancer, car il peut induire la mort cellulaire dans les cellules cancéreuses .

Composés similaires :

- Bafilomycine A1

- Bafilomycine C1

- Bafilomycine D

- Bafilomycine E

Comparaison : Bien que toutes les bafilomycines partagent une structure macrolide similaire et une activité biologique, la bafilomycine B1 est unique dans ses effets inhibiteurs spécifiques sur la V-ATPase . La bafilomycine A1, par exemple, est plus couramment utilisée en recherche en raison de son inhibition puissante de l'autophagie . Les bafilomycines C1 et D ont des activités similaires mais diffèrent dans leurs structures chimiques spécifiques et leurs effets biologiques .

Applications De Recherche Scientifique

Antimicrobial Activity

Setamycin exhibits notable antimicrobial activity, making it a candidate for treating infections caused by resistant pathogens. Its efficacy against fungi and trichomonads suggests potential applications in:

- Medical Treatments : this compound could be utilized in the treatment of fungal infections and conditions caused by trichomonads, such as trichomoniasis.

- Agricultural Use : The compound may serve as a biopesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.

Clinical Applications

Research has indicated that this compound may be effective in treating specific infections that are resistant to conventional antibiotics. For instance:

- Fungal Infections : A study demonstrated this compound's activity against various fungal strains, suggesting its potential use in clinical settings where antifungal resistance is prevalent.

- Trichomoniasis : Preliminary findings indicate that this compound can inhibit the growth of Trichomonas vaginalis, the causative agent of trichomoniasis.

Agricultural Applications

This compound's antifungal properties have led to investigations into its use as a biopesticide:

- Field Trials : Trials conducted on crops affected by fungal pathogens showed promising results, with this compound reducing disease incidence and improving crop yield.

- Environmental Impact : As a naturally derived antibiotic, this compound presents a lower risk of environmental toxicity compared to synthetic alternatives.

Comparative Efficacy

To better understand this compound's position among antibiotics, a comparative analysis with other known antibiotics is provided in the table below:

| Antibiotic | Target Organisms | Efficacy Against Fungi | Efficacy Against Bacteria | Notes |

|---|---|---|---|---|

| This compound | Fungi, Trichomonads | High | Weakly against Gram-positive | Derived from actinomycetes |

| Gentamicin | Gram-negative bacteria | Low | High | Aminoglycoside antibiotic |

| Amphotericin B | Fungi | Very High | None | Polyene antifungal |

| Metronidazole | Trichomonads | Moderate | Anaerobic bacteria | Effective against protozoa |

Mécanisme D'action

Bafilomycin B1 exerts its effects primarily by inhibiting V-ATPase . This enzyme is responsible for acidifying intracellular compartments such as lysosomes and vacuoles. By inhibiting V-ATPase, bafilomycin B1 disrupts the acidification process, leading to the accumulation of autophagosomes and the inhibition of autophagy . This mechanism is particularly important in cancer research, as it can induce cell death in cancer cells .

Comparaison Avec Des Composés Similaires

- Bafilomycin A1

- Bafilomycin C1

- Bafilomycin D

- Bafilomycin E

Comparison: While all bafilomycins share a similar macrolide structure and biological activity, bafilomycin B1 is unique in its specific inhibitory effects on V-ATPase . Bafilomycin A1, for example, is more commonly used in research due to its potent inhibition of autophagy . Bafilomycin C1 and D have similar activities but differ in their specific chemical structures and biological effects .

Activité Biologique

Setamycin is an antibiotic compound derived from the actinomycete Streptomyces monomycini. It has garnered attention due to its broad-spectrum antimicrobial properties and potential applications in treating various infections, particularly those caused by drug-resistant bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial efficacy, cytotoxic effects, and relevant research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported to range from 1.97 to 125 µg/mL, demonstrating its potency against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 1.97 | Gram-positive |

| Escherichia coli | 125 | Gram-negative |

| Pseudomonas aeruginosa | 62.5 | Gram-negative |

| Bacillus subtilis | 31.25 | Gram-positive |

The data indicates that this compound is particularly effective against Staphylococcus aureus, a common cause of serious infections, including those that are resistant to methicillin (MRSA) .

2. Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on human cancer cells. A study focused on the human cervical cancer cell line (HeLa) demonstrated that this compound induces antiproliferative effects with an IC50 value of 24.30 µg/mL. This suggests that this compound not only inhibits bacterial growth but also has potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound on HeLa Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 30 | 55 |

| 40 | 30 |

The results indicate a dose-dependent decrease in cell viability, highlighting the compound's potential utility in cancer therapy .

The precise mechanism by which this compound exerts its antimicrobial and anticancer effects is still under investigation. However, it is hypothesized that it may interfere with bacterial protein synthesis or disrupt cellular membranes, similar to other antibiotics derived from actinomycetes .

5. Conclusion

This compound represents a significant advancement in the search for new antibiotics and anticancer agents derived from natural sources. Its effectiveness against a variety of pathogens, coupled with its cytotoxic properties against cancer cells, underscores the importance of continued research into this compound.

Future studies should focus on elucidating the detailed mechanisms of action, optimizing extraction and purification processes, and conducting clinical trials to establish safety and efficacy profiles in humans.

Propriétés

Numéro CAS |

80112-34-1 |

|---|---|

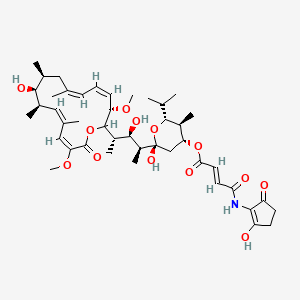

Formule moléculaire |

C44H65NO13 |

Poids moléculaire |

816.0 g/mol |

Nom IUPAC |

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12-,18-17+,24-13-,25-20-,34-21+/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42?,44+/m0/s1 |

Clé InChI |

KFUFLYSBMNNJTF-MZYUNMTESA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

SMILES isomérique |

C[C@H]1C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |

SMILES canonique |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

Key on ui other cas no. |

88899-56-3 |

Pictogrammes |

Acute Toxic |

Synonymes |

setamycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.